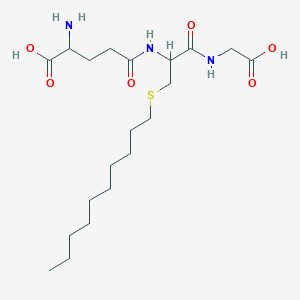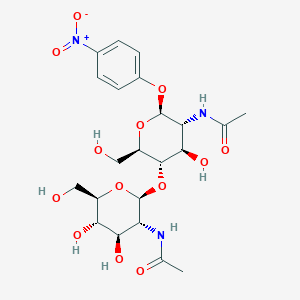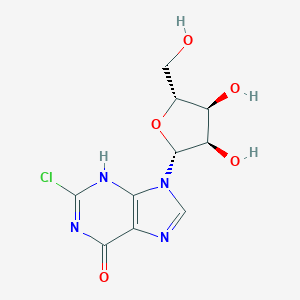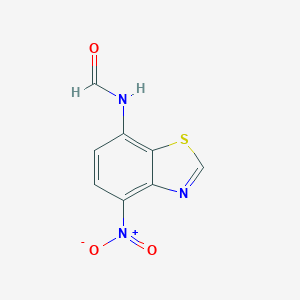
N-(4-Nitro-1,3-benzothiazol-7-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a formyl group, a nitro group, and an amino group attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-formyl 4-nitro-7-aminobenzthiazole typically involves the formylation of 4-nitro-7-aminobenzthiazole. One common method is the Vilsmeier-Haack reaction, which uses formylating agents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the amino group.
Industrial Production Methods
Industrial production of N-formyl 4-nitro-7-aminobenzthiazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-formyl 4-nitro-7-aminobenzthiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in acidic conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Reduction of Nitro Group: 4-amino-7-aminobenzthiazole.
Reduction of Formyl Group: 4-nitro-7-hydroxymethylbenzthiazole.
Substitution Reactions: Various acylated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
N-formyl 4-nitro-7-aminobenzthiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of N-formyl 4-nitro-7-aminobenzthiazole, known for its wide range of biological activities.
4-Nitrobenzothiazole: Similar structure but lacks the formyl and amino groups, used in various chemical reactions.
7-Aminobenzothiazole: Similar structure but lacks the nitro and formyl groups, used in medicinal chemistry.
Uniqueness
N-formyl 4-nitro-7-aminobenzthiazole is unique due to the presence of all three functional groups (formyl, nitro, and amino) on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
107586-82-3 |
|---|---|
Fórmula molecular |
C8H5N3O3S |
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
Clave InChI |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Sinónimos |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


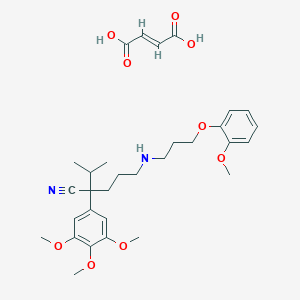
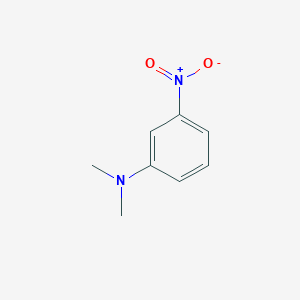
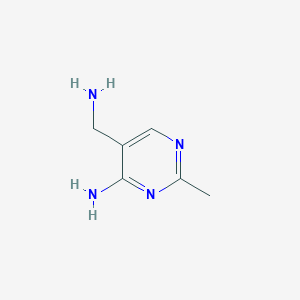
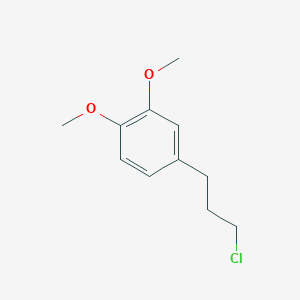

![Dimethyl 2-[[bis(methylsulfanyl)methylideneamino]methyl]butanedioate](/img/structure/B17557.png)

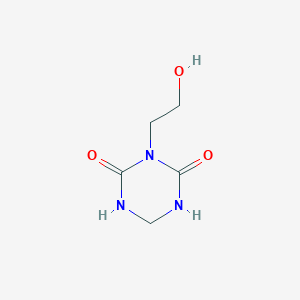
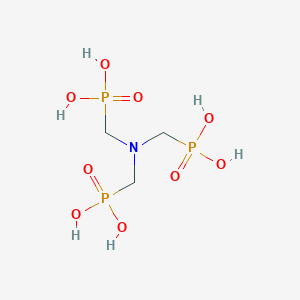
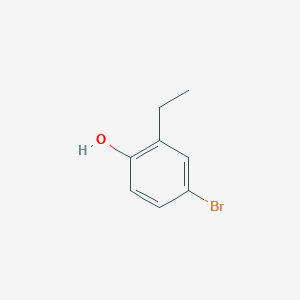
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B17567.png)
